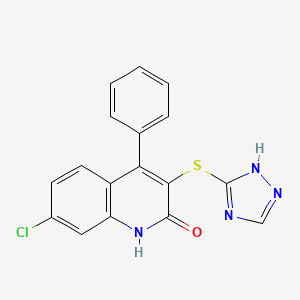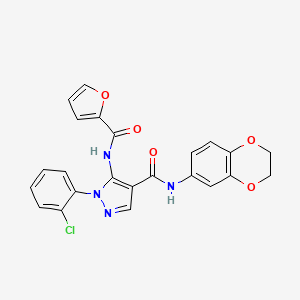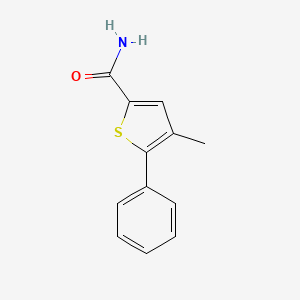![molecular formula C20H33NO B4834358 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine](/img/structure/B4834358.png)
1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine
説明
1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine, also known as TPH, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. TPH belongs to the class of piperidine derivatives and has been studied for its effects on the central nervous system.
作用機序
The mechanism of action of 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine involves its interaction with various receptors in the brain, including the dopamine and serotonin receptors. 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine has been shown to increase the levels of these neurotransmitters, which can have a positive effect on mood and behavior. 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine also has antioxidant properties, which can protect neurons from damage caused by oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine can have a range of biochemical and physiological effects in the body. 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine has been shown to increase the levels of various neurotransmitters, including dopamine and serotonin, which can have a positive effect on mood and behavior. 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine has also been shown to have antioxidant properties, which can protect neurons from damage caused by oxidative stress.
実験室実験の利点と制限
One advantage of using 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine in lab experiments is its ability to promote the growth and survival of neurons. This can be useful in studying the mechanisms of neurodegenerative diseases and developing new treatments for these conditions. However, one limitation of using 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine is its potential toxicity at high doses, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine has also been studied for its potential use in treating mood disorders such as depression and anxiety. Further research is needed to fully understand the mechanisms of action of 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine and its potential therapeutic applications.
科学的研究の応用
1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine has been studied extensively for its potential applications in treating neurological disorders. Studies have shown that 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine has neuroprotective effects and can promote the growth and survival of neurons. 1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine has also been studied for its potential in treating depression, anxiety, and other mood disorders.
特性
IUPAC Name |
1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-17-15-18(2)19(3)20(16-17)22-14-10-5-4-7-11-21-12-8-6-9-13-21/h15-16H,4-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOHIANKYPTIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCCCN2CCCCC2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,3-dichlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4834278.png)
![2-bromo-N-{4-[(butylamino)sulfonyl]phenyl}benzamide](/img/structure/B4834286.png)


![3-({[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4834310.png)
![methyl 4-[(2-fluorobenzoyl)amino]-3-methylbenzoate](/img/structure/B4834311.png)

![3-(2-phenoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4834319.png)
![6-(4-chlorobenzyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4834326.png)
![N-[3-(methylthio)phenyl]-N'-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4834329.png)
![1-[2-(propylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4834337.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4834346.png)
![N-{2-chloro-4-[(4-methoxy-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4834353.png)